Quinoline-4-sulfonyl chloride

Descripción general

Descripción

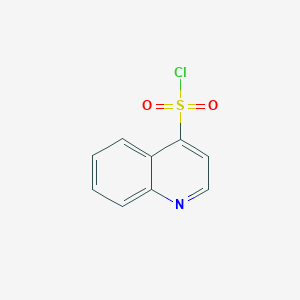

Quinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and medicinal chemistry due to its reactive sulfonyl chloride group, which can participate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quinoline-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of quinoline followed by chlorination. The sulfonation is typically carried out using sulfuric acid or oleum, resulting in quinoline-4-sulfonic acid. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Quinoline-4-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles, resulting in the formation of different quinoline derivatives.

Hydrolysis: this compound can hydrolyze in the presence of water to form quinoline-4-sulfonic acid.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Hydrolysis: The hydrolysis reaction is usually carried out in aqueous acidic or basic conditions.

Major Products Formed:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Quinoline-4-sulfonyl chloride has a wide range of applications in scientific research:

Mecanismo De Acción

Quinoline-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

Benzene-1-sulfonyl chloride: Similar in reactivity but lacks the heterocyclic quinoline structure.

Pyridine-3-sulfonyl chloride: Contains a pyridine ring instead of a quinoline ring, leading to different chemical and biological properties.

Naphthalene-2-sulfonyl chloride: Contains a naphthalene ring, which affects its reactivity and applications.

Uniqueness: this compound is unique due to its quinoline scaffold, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Comparación Con Compuestos Similares

- Benzene-1-sulfonyl chloride

- Pyridine-3-sulfonyl chloride

- Naphthalene-2-sulfonyl chloride

Actividad Biológica

Quinoline-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by relevant data and case studies.

1. Chemical Structure and Properties

This compound is characterized by a quinoline ring substituted with a sulfonyl chloride group. This unique structure contributes to its reactivity and biological activity, particularly in forming sulfonamide derivatives that exhibit various pharmacological effects.

2. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable investigation involved the synthesis of 4-aminoquinoline sulfonyl analogs, which were evaluated for their cytotoxic effects on human breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) and non-cancerous cell lines (184B5 and MCF10A). The results indicated that many derivatives exhibited selective growth inhibition against cancer cells, with GI50 values ranging from 1 to 10 μM for the most effective compounds .

Table 1: GI50 Values of Quinoline Derivatives Against Breast Cancer Cell Lines

| Compound ID | MDA-MB231 GI50 (μM) | MDA-MB468 GI50 (μM) | MCF7 GI50 (μM) |

|---|---|---|---|

| Compound A | 5.0 | 3.5 | 4.2 |

| Compound B | 8.1 | 6.0 | 7.5 |

| Compound C | 2.5 | 2.0 | 3.0 |

The study also revealed that specific substitutions on the quinoline ring significantly influenced the compounds' efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

3. Inhibition of Carbonic Anhydrase

This compound has been identified as an inhibitor of carbonic anhydrase (CA), particularly isoforms hCA IX and hCA XII, which are associated with tumor growth and metastasis. The inhibitory constants () for selected derivatives were found to be in the low nanomolar range (e.g., for a meta-sulfonamide derivative), indicating potent enzyme inhibition .

Table 2: Inhibitory Activity of Quinoline Derivatives on Carbonic Anhydrase Isoforms

| Compound ID | hCA IX (nM) | hCA XII (nM) |

|---|---|---|

| Compound D | 25.8 | 9.8 |

| Compound E | 5.5 | 13.2 |

| Compound F | 18.6 | 8.7 |

These findings suggest that quinoline-based sulfonamides could be developed as targeted therapies for hypoxic tumors due to their ability to inhibit CA activity, which is crucial for tumor survival under low oxygen conditions .

4. Antibacterial Properties

The antibacterial activity of this compound derivatives has also been explored extensively. One study reported that certain compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as .

Table 3: Antibacterial Activity of Quinoline Derivatives

| Compound ID | Bacterial Strain | Diameter of Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound G | Staphylococcus aureus | 21 | |

| Compound H | Escherichia coli | 19 | |

| Compound I | Candida albicans | 26.5 |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, potentially through inhibition of carbonic anhydrase or other related pathways .

5. Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of this compound derivatives:

- A study focused on developing hybrid pharmacophore compounds combining quinoline with other active moieties, leading to enhanced anticancer activity against various tumor cell lines .

- Another investigation reported the design of novel quinoline-based sulfonamides that demonstrated selective inhibition of tumor-associated carbonic anhydrases, suggesting their potential utility in cancer therapy .

- Comprehensive SAR analyses have shown that modifications at specific positions on the quinoline ring can drastically alter both the potency and selectivity of these compounds against different biological targets .

Propiedades

IUPAC Name |

quinoline-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNGVZUFSMKRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.